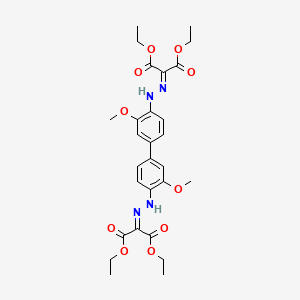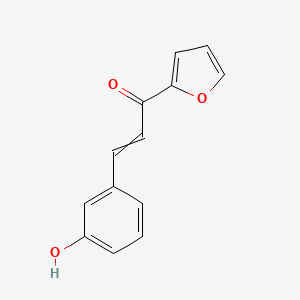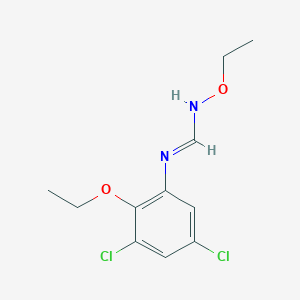
5-Methylhex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhex-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methylhex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction. This method yields the compound in a relatively short period of 17-21 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palladium-catalyzed synthesis. This method utilizes vinylic bromides, olefins, and secondary amines to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Methylhex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylhex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with distinct properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylhex-5-en-2-ol
- 3-Methylhex-5-en-4-ol
- 4-Methylhex-1-en-3-ol
Uniqueness
5-Methylhex-2-en-1-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group at distinct positions. This structural arrangement imparts unique chemical and physical properties to the compound, making it valuable for various applications .
Propriétés
Numéro CAS |
95979-32-1 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
5-methylhex-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
RISNXWHRJFCCNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


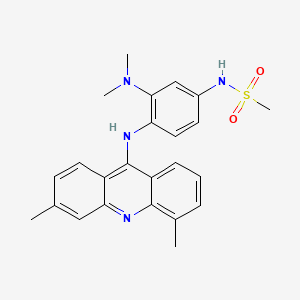
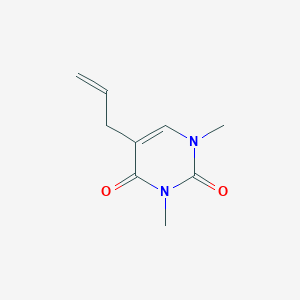

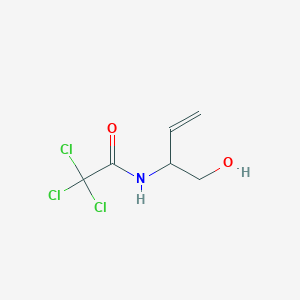
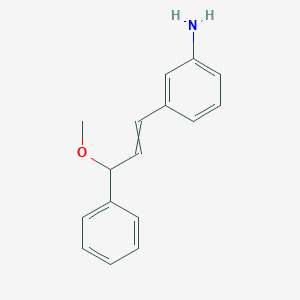
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
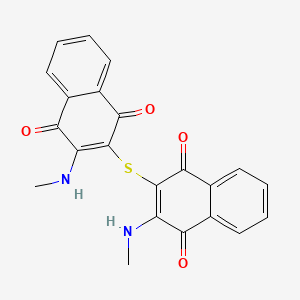


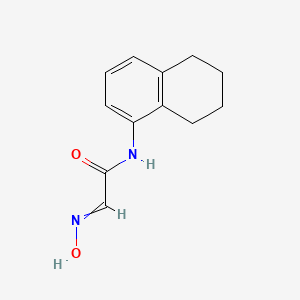
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
